

# Synthesis of Ammonium Hexachloroosmate(IV) from Osmium Tetroxide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ammonium hexachloroosmate(IV)

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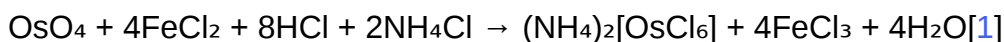
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **ammonium hexachloroosmate(IV)** from osmium tetroxide, a critical process for generating a versatile intermediate in catalytic and materials science applications. The following sections detail the chemical pathway, a step-by-step experimental protocol, and relevant quantitative data.

## Overview of the Synthetic Pathway

The synthesis of **ammonium hexachloroosmate(IV)** from osmium tetroxide proceeds via a reduction-chlorination reaction. Osmium tetroxide, with osmium in its +8 oxidation state, is reduced to the +4 oxidation state, followed by coordination with chloride and ammonium ions to precipitate the target complex. A common and effective method involves the use of iron(II) chloride as the reducing agent in a hydrochloric acid medium, which also serves as the source of chloride ions. The presence of ammonium chloride in the reaction mixture facilitates the direct precipitation of the sparingly soluble **ammonium hexachloroosmate(IV)**.

The overall balanced chemical equation for this transformation is:



## Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the starting materials and the final product.

Parameter	Osmium Tetroxide (OsO <sub>4</sub> )	Ammonium Hexachloroosmate(IV) ((NH <sub>4</sub> ) <sub>2</sub> [OsCl <sub>6</sub> ])
Molar Mass	254.23 g/mol	439.01 g/mol <a href="#">[1]</a>
Appearance	Colorless to pale yellow solid	Red, octahedral crystals <a href="#">[1]</a>
Density	4.906 g/cm <sup>3</sup>	2.93 g/cm <sup>3</sup> <a href="#">[1]</a>
Melting Point	40 °C	Decomposes above 400 °C
Solubility in Water	7.24 g/100 mL at 25 °C	Sparingly soluble in cold water <a href="#">[1]</a>

## Experimental Protocol

This protocol is adapted from established procedures for the synthesis of **ammonium hexachloroosmate(IV)**.[\[1\]](#)

### 3.1 Materials and Reagents

- Osmium Tetroxide (OsO<sub>4</sub>)
- Iron(II) Chloride (FeCl<sub>2</sub>)
- Concentrated Hydrochloric Acid (HCl)
- Ammonium Chloride (NH<sub>4</sub>Cl)
- Distilled Water
- Ethanol

### 3.2 Equipment

- Fume hood

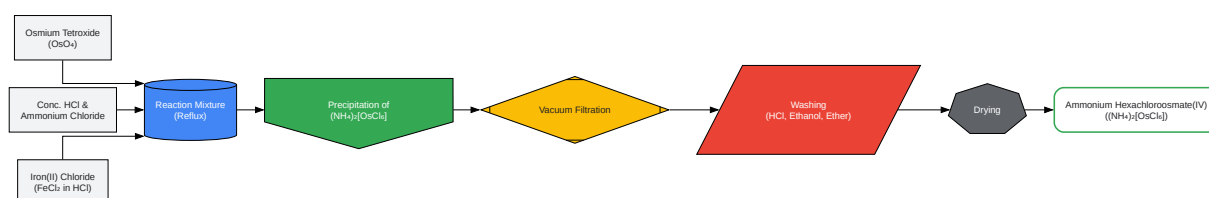
- Round-bottom flask with a reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers and graduated cylinders
- Glass stirring rod

### 3.3 Procedure

- **Preparation of the Osmium Tetroxide Solution:** In a fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid within the round-bottom flask. Extreme caution should be exercised when handling osmium tetroxide due to its high toxicity and volatility.
- **Addition of Reducing Agent and Ammonium Salt:** To the stirred osmium tetroxide solution, add a stoichiometric amount of ammonium chloride followed by a solution of iron(II) chloride in concentrated hydrochloric acid. The amount of iron(II) chloride should be in stoichiometric excess to ensure complete reduction of the osmium.
- **Reaction and Precipitation:** Heat the reaction mixture to reflux with continuous stirring. The deep red crystals of **ammonium hexachloroosmate(IV)** will begin to precipitate out of the solution.
- **Isolation of the Product:** After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Buchner funnel.
- **Washing and Drying:** Wash the collected crystals sequentially with cold concentrated hydrochloric acid, ethanol, and finally ether to remove any unreacted starting materials and byproducts. Dry the purified **ammonium hexachloroosmate(IV)** in a desiccator.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **ammonium hexachloroosmate(IV)** from osmium tetroxide.



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Caption: Experimental workflow for the synthesis of **Ammonium Hexachloroosmate(IV)**.

This technical guide provides a foundational procedure for the synthesis of **ammonium hexachloroosmate(IV)**. Researchers should always adhere to strict safety protocols, particularly when handling highly toxic osmium tetroxide, and may need to optimize reaction conditions to achieve desired yields and purity for their specific applications.

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## References

- 1. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Synthesis of Ammonium Hexachloroosmate(IV) from Osmium Tetroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13729156#synthesis-procedure-for-ammonium-hexachloroosmate-iv-from-osmium-tetroxide]

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